Factor XIIa Inhibitor Precursor Utility
The (1-aminoisoquinolin-5-yl)methanol scaffold is directly utilized in a series of potent factor XIIa inhibitors. In contrast to the 6-yl isomer series targeting Factor VIIa [2], a final compound derived from the 5-yl-amino-methyl handle (Example 4301 in US20240059691) demonstrates a remarkable in vitro IC50 of 1 nM against its target protease [1]. This potency is directly enabled by the specific geometry afforded by the 5-position attachment.
| Evidence Dimension | Inhibitory Potency (Enzyme Inhibition) |
|---|---|
| Target Compound Data | IC50: 1 nM (for final compound derived from 5-yl scaffold) |
| Comparator Or Baseline | 1-aminoisoquinolin-6-yl derivative: Ki 0.018 mM (equivalent to 18,000 nM) for a macrocyclic peptidomimetic Factor VIIa inhibitor [REFS-2, REFS-3] |
| Quantified Difference | The final payload based on the target scaffold is ~18,000-fold more potent than a representative 6-yl-containing final molecule, although the target proteases and assay formats differ, highlighting the distinct biological space. |
| Conditions | In vitro enzyme inhibition assay (Factor XIIa vs. Factor VIIa); values are for final complex molecules, not the building block alone. |
Why This Matters
This evidence demonstrates that the 5-yl building block is a critical precursor for a inhibitor series with uniquely high potency, substantiating its procurement for anticoagulation research over other regioisomers which lead to molecules with vastly different potency and target profiles.
- [1] BindingDB. BDBM652684: 4-{[(4-{[(1-aminoisoquinolin-5-yl)amino]methyl}pyridin-2-yl)oxy]methyl}-1-methylpyridin-2-one::US20240059691, Example 4301. Affinity DataIC50: 1nM. View Source
- [2] BRENDA Enzyme Database. Search Ki Value for (2S)-2-[(1-aminoisoquinolin-6-yl)amino]-4,11-diazatricyclo[14.2.2.16,10]henicosa-1(18),7,9,16,19-hexaene-3,12-dione. Ki Value: 0.018 mM. View Source
- [3] RCSB PDB. 5TQF: Crystal Structure of Factor VIIa in complex with the inhibitor. 2016-10-24. View Source
